molecular formula C5H3ClFN B1350377 4-Chloro-2-fluoropyridine CAS No. 34941-92-9

4-Chloro-2-fluoropyridine

Cat. No.: B1350377
CAS No.: 34941-92-9
M. Wt: 131.53 g/mol
InChI Key: GNJKJKBURMCLOR-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoropyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Target of Action

4-Chloro-2-fluoropyridine is a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties Fluoropyridines in general have been used in the synthesis of various biologically active compounds .

Mode of Action

The mode of action of this compound involves its interaction with other compounds during synthesis processes. For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) . This suggests that this compound can act as a precursor in the synthesis of other fluoropyridines.

Biochemical Pathways

It’s known that fluoropyridines can be used in the synthesis of various biologically active compounds, suggesting that they may play a role in various biochemical pathways .

Pharmacokinetics

The presence of fluorine in the compound could potentially influence its pharmacokinetic properties, as fluorine is known to enhance the bioavailability and metabolic stability of pharmaceuticals .

Result of Action

As a type of fluoropyridine, it’s known to possess interesting and unusual physical, chemical, and biological properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of 3,4-Difluoropyridine from this compound involves a nucleophilic substitution reaction with potassium fluoride (KF), suggesting that the presence of certain reactants in the environment can influence its action .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Chloro-3-fluoropyridine
  • 2,3,5,6-Tetrafluoropyridine
  • 2-Fluoropyridine

Comparison: 4-Chloro-2-fluoropyridine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which imparts distinct electronic properties and reactivity compared to other fluorinated pyridines . This uniqueness makes it valuable in applications where specific reactivity patterns are required.

Properties

IUPAC Name

4-chloro-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJKJKBURMCLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376500
Record name 4-chloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34941-92-9
Record name 4-Chloro-2-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34941-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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